molecular formula C11H14FNO3 B13553985 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid

4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid

Cat. No.: B13553985
M. Wt: 227.23 g/mol
InChI Key: JIVUKKLSVWAGFM-UHFFFAOYSA-N
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Description

4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is an organic compound that features both amino and carboxylic acid functional groups The presence of a fluoro and methoxy substituent on the phenyl ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group results in the formation of an alcohol.

Scientific Research Applications

4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The fluoro and methoxy substituents on the phenyl ring can enhance its binding affinity and specificity for certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups and substituents. The presence of both amino and carboxylic acid groups, along with the fluoro and methoxy substituents, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

4-amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14FNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15)

InChI Key

JIVUKKLSVWAGFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CCC(=O)O)N)F

Origin of Product

United States

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